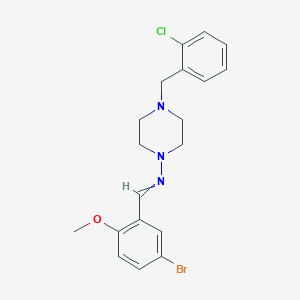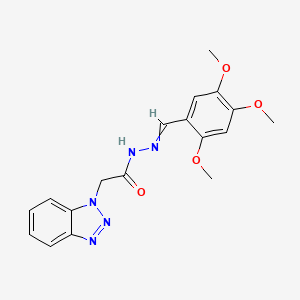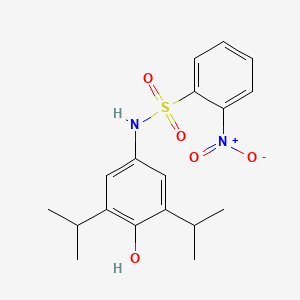
2,2'-diisopropenyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
Vue d'ensemble
Description
2,2'-diisopropenyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, commonly known as DBD, is a heterocyclic organic compound with a unique structure and properties. It has been extensively studied for its potential applications in various fields, including material science, chemistry, and biology.
Applications De Recherche Scientifique
DBD has been studied for its potential applications in various fields, including material science, chemistry, and biology. In material science, DBD has been used as a monomer for the synthesis of high-performance polymers, such as polybenzoxazines. These polymers exhibit excellent mechanical, thermal, and chemical properties, making them suitable for a wide range of applications, including aerospace, automotive, and electronics.
In chemistry, DBD has been used as a building block for the synthesis of various organic compounds, such as heterocyclic compounds and dendrimers. These compounds have shown promising properties, such as antimicrobial and anticancer activities.
In biology, DBD has been studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. DBD has also been studied for its potential as a fluorescent probe for the detection of biomolecules, such as proteins and DNA.
Mécanisme D'action
The mechanism of action of DBD is not fully understood. It is believed to act via various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of cellular signaling pathways. DBD has also been shown to interact with various biomolecules, such as proteins and nucleic acids, which may contribute to its biological activities.
Biochemical and Physiological Effects
DBD has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBD exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. DBD has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, DBD has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
DBD has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. DBD can be easily synthesized using simple and inexpensive reagents, making it a cost-effective option for lab experiments. DBD is also stable under various conditions, making it suitable for long-term storage and handling. However, DBD has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DBD. One potential direction is the development of new DBD-based polymers with enhanced properties, such as improved mechanical strength and thermal stability. Another direction is the development of new DBD-based compounds with novel biological activities, such as antifungal and antiparasitic activities. In addition, further studies are needed to elucidate the mechanism of action of DBD and its interactions with biomolecules, which may lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
6-(4-oxo-2-prop-1-en-2-yl-3,1-benzoxazin-6-yl)-2-prop-1-en-2-yl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-11(2)19-23-17-7-5-13(9-15(17)21(25)27-19)14-6-8-18-16(10-14)22(26)28-20(24-18)12(3)4/h5-10H,1,3H2,2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHKVCQPXWXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=C(OC4=O)C(=C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-cyclohexyl-N-ethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide](/img/structure/B3457485.png)
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3457488.png)
![N-[3-cyano-4-methyl-5-(1-piperidinylcarbonyl)-2-thienyl]-2-phenylacetamide](/img/structure/B3457491.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3457505.png)


![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457539.png)

![N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3457562.png)
![dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3457571.png)
![2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol](/img/structure/B3457579.png)

![5-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457593.png)
![5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457598.png)